molecular formula C13H18N2O B4423516 1-(2,3-dihydro-1H-inden-5-yl)-3-propylurea

1-(2,3-dihydro-1H-inden-5-yl)-3-propylurea

Cat. No.: B4423516
M. Wt: 218.29 g/mol
InChI Key: AMACCFYHTOYZEV-UHFFFAOYSA-N
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Description

1-(2,3-Dihydro-1H-inden-5-yl)-3-propylurea is an organic compound that belongs to the class of ureas This compound is characterized by the presence of an indane moiety attached to a propylurea group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-dihydro-1H-inden-5-yl)-3-propylurea typically involves the reaction of 2,3-dihydro-1H-indene-5-amine with propyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification of the compound is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(2,3-Dihydro-1H-inden-5-yl)-3-propylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the indane moiety, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in carbon tetrachloride for halogenation.

Major Products Formed:

    Oxidation: Formation of indane-5-carboxylic acid derivatives.

    Reduction: Formation of 1-(2,3-dihydro-1H-inden-5-yl)-3-propylamine.

    Substitution: Formation of halogenated indane derivatives.

Scientific Research Applications

1-(2,3-Dihydro-1H-inden-5-yl)-3-propylurea has been explored for various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1H-inden-5-yl)-3-propylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity. Alternatively, it may interact with cellular receptors, modulating signaling pathways and cellular responses. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 1-(2,3-Dihydro-1H-inden-5-yl)-3-phenylurea
  • 1-(2,3-Dihydro-1H-inden-5-yl)-3-methylurea
  • 1-(2,3-Dihydro-1H-inden-5-yl)-3-ethylurea

Uniqueness: 1-(2,3-Dihydro-1H-inden-5-yl)-3-propylurea is unique due to its specific structural configuration, which imparts distinct physicochemical properties and reactivity. The presence of the propyl group enhances its lipophilicity, potentially influencing its biological activity and interactions with molecular targets.

Properties

IUPAC Name

1-(2,3-dihydro-1H-inden-5-yl)-3-propylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-2-8-14-13(16)15-12-7-6-10-4-3-5-11(10)9-12/h6-7,9H,2-5,8H2,1H3,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMACCFYHTOYZEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)NC1=CC2=C(CCC2)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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